Methyl 2-(bromomethyl)-3,5-dinitrobenzoate
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Description
“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .
Scientific Research Applications
Antifungal Activity
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds demonstrate significant antifungal activity. They are effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad bean, surpassing the efficacy of other fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).
Synthesis of Anti-Cancer Drugs
The compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. Its synthesis from 2-amino-5-methylbenzoic acid through various chemical processes has been detailed, showcasing its importance in pharmaceutical manufacturing (Cao Sheng-li, 2004).
Serum Creatinine Assay
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate plays a role in serum creatinine assays. It reacts with creatinine to form 3,5-dinitrobenzoate, which is used for analytical recovery of creatinine in serum, improving precision and specificity in medical diagnostics (Parekh & Sims, 1977).
Chemotaxis in Bacteria
This compound is involved in the methylation of glutamic acid residues in Bacillus subtilis chemotaxis proteins, playing a crucial role in bacterial movement and behavior (Ahlgren & Ordal, 1983).
Crystal Structure Studies
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate contributes to the understanding of crystal structures, including hydrogen bonding and molecular frameworks in various compounds. This is essential in the field of crystallography and materials science (Vasconcelos et al., 2006).
Pharmaceutical Preservatives
Derivatives of 3,5-dinitrobenzoic acid, which include methyl 2-(bromomethyl)-3,5-dinitrobenzoate, have been evaluated as preservatives in pharmaceutical products. They show better efficacy than standard preservatives like methyl paraben and propyl paraben in inhibiting microbial growth (Kumar, 2012).
properties
IUPAC Name |
methyl 2-(bromomethyl)-3,5-dinitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMRDHUKBJZEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696352 |
Source
|
Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
CAS RN |
153754-31-5 |
Source
|
Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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